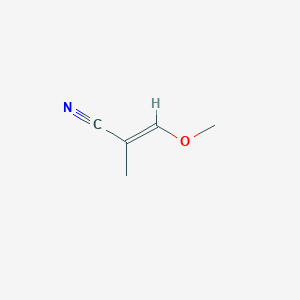
3-Methoxy-2-methylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methylacrylonitrile is an organic compound with the chemical formula C5H7NO. It is characterized by the presence of methoxy and acrylonitrile functional groups. This compound is known for its applications in various chemical processes, including its use as a monomer in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylacrylonitrile typically involves the reaction of methoxyacetic acid with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acrylonitriles .
Aplicaciones Científicas De Investigación
3-Methoxy-2-methylacrylonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methylacrylonitrile involves its interaction with specific molecular targets and pathways. The methoxy and acrylonitrile groups play a crucial role in its reactivity and interactions. For instance, the compound can act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparación Con Compuestos Similares
3-Methoxyacrylonitrile: Similar in structure but lacks the methyl group.
2-Methoxy-3-methylacrylonitrile: Differing in the position of the methoxy and methyl groups.
Methacrylonitrile: Lacks the methoxy group but shares the acrylonitrile functionality.
Uniqueness: 3-Methoxy-2-methylacrylonitrile is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C5H7NO |
|---|---|
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
(E)-3-methoxy-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(3-6)4-7-2/h4H,1-2H3/b5-4+ |
Clave InChI |
HLNBUNYQJSGUFH-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=C\OC)/C#N |
SMILES canónico |
CC(=COC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





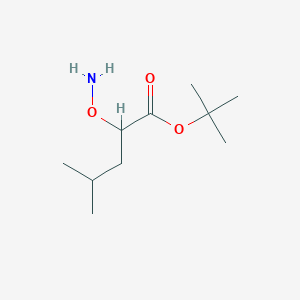


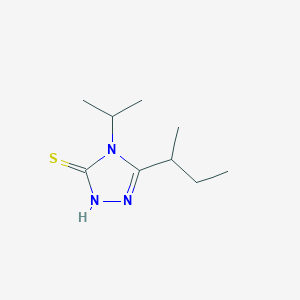
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
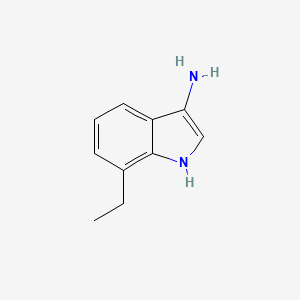
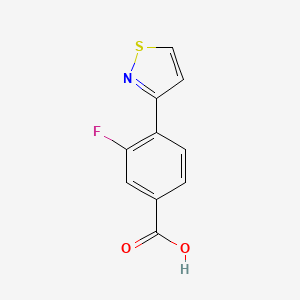
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
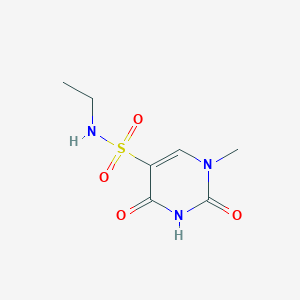
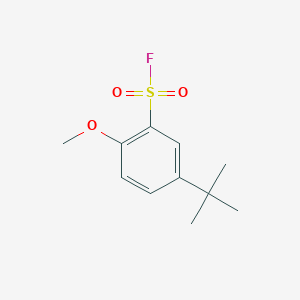
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
